Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate
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Overview
Description
Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a phthalazinone moiety, a sulfonyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phthalazinone Moiety: This step involves the cyclization of appropriate precursors to form the hexahydrophthalazinone ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Coupling with Benzoate Ester: The final step involves the coupling of the sulfonylated intermediate with ethyl benzoate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and benzoate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.
Pharmaceuticals: It is explored as a potential drug candidate for various therapeutic applications.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in inflammatory pathways.
Modulation of Receptors: The compound may interact with receptors in the nervous system, leading to neuroprotective effects.
Pathway Modulation: It may modulate signaling pathways such as the NF-kB pathway, which is involved in inflammation and cell survival.
Comparison with Similar Compounds
Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate can be compared with similar compounds such as:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and anti-inflammatory effects.
Coumarin Derivatives: These compounds are studied for their anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29N3O5S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
ethyl 3-[[5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methylphenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C26H29N3O5S/c1-4-29-25(30)22-12-7-6-11-21(22)24(27-29)18-14-13-17(3)23(16-18)35(32,33)28-20-10-8-9-19(15-20)26(31)34-5-2/h8-10,13-16,28H,4-7,11-12H2,1-3H3 |
InChI Key |
VWUABVHCQVRMFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)NC4=CC=CC(=C4)C(=O)OCC |
Origin of Product |
United States |
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